molecular formula C19H28N4O3 B11515064 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B11515064
M. Wt: 360.5 g/mol
InChI Key: MPXGQHZQNVVHBY-UDWIEESQSA-N
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Description

1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE is a complex organic compound with a unique structure that combines a hydrazinecarbonyl group with a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE typically involves the condensation of 4-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2,6,6-tetramethylpiperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used.

    Reduction: Sodium borohydride in methanol or ethanol is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the tetramethylpiperidinyl moiety can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    Hydrazinecarboxamide: A reagent used in the formation of hydrazones and related compounds.

Uniqueness

1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)FORMAMIDE is unique due to its combination of functional groups, which confer specific reactivity and stability

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C19H28N4O3/c1-18(2)10-14(11-19(3,4)23-18)21-16(24)17(25)22-20-12-13-6-8-15(26-5)9-7-13/h6-9,12,14,23H,10-11H2,1-5H3,(H,21,24)(H,22,25)/b20-12+

InChI Key

MPXGQHZQNVVHBY-UDWIEESQSA-N

Isomeric SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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